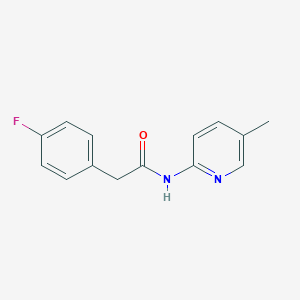

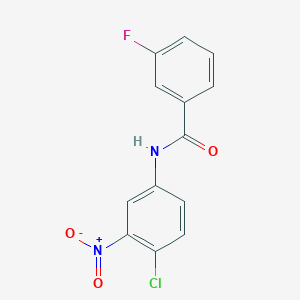

![molecular formula C24H14ClF3N2O3 B4623060 3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)

3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate

Vue d'ensemble

Description

The study and characterization of complex organic compounds involve various analytical and synthetic techniques to understand their structure, reactivity, and properties. This encompasses a broad range of methodologies including spectroscopy, crystallography, and computational chemistry for molecular structure analysis, as well as synthetic strategies for compound development.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, including condensation, amination, and functionalization processes. For example, the synthesis of novel polyimides with specific substituents demonstrates the intricate steps involved in creating compounds with desired physical and chemical characteristics (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using X-ray diffraction, nuclear magnetic resonance (NMR), and spectroscopic techniques. These methods provide detailed information on the atomic arrangement, bond lengths, angles, and overall geometry of the molecule, as demonstrated in studies of polymorphic forms (Vogt et al., 2013).

Chemical Reactions and Properties

Organic compounds can undergo various chemical reactions, including but not limited to, aminolysis, condensation, and nucleophilic substitution, which significantly affect their physical and chemical properties. The reactivity can be influenced by the presence of functional groups, the electronic nature of substituents, and the compound’s stereochemistry (Um et al., 2008).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, thermal stability, and mechanical strength, are crucial for their practical applications. These properties are often tailored through molecular design and synthesis, incorporating specific functional groups or backbone modifications to achieve desired outcomes (Yang et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound’s molecular structure. Studies on organosoluble polyimides highlight how structural elements like the trifluoromethyl group influence the compound’s reactivity and interactions (Yang et al., 2004).

Applications De Recherche Scientifique

Alternative Chemical Synthesis Methods

Research on compounds related to 3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate has contributed to alternative methods of chemical synthesis. For instance, the use of phloretic acid, derived from natural phenolic compounds, has been explored as a renewable building block in the synthesis of polybenzoxazine, showcasing a sustainable alternative to conventional phenol-based approaches. This method has implications for enhancing the reactivity of molecules bearing –OH groups, offering a pathway to almost 100% bio-based benzoxazine end-capped molecules with potential across various material science applications (Acerina Trejo-Machin et al., 2017).

Novel Reducing Agents

The development of new reducing agents has also been a focus, with sodium cyanohydridoborate identified for its remarkable selectivity in reducing a wide range of organic functional groups. This specificity is crucial in synthetic chemistry, facilitating the production of amino acids and labeled compounds, which are essential for various biochemical studies and pharmaceutical applications (R. Borch, M. Bernstein, H. Durst, 1971).

Enantioselective Synthesis

The asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, using microbial reductases has been investigated, demonstrating high enantioselectivity. These intermediates are pivotal in the production of antidepressant drugs, showcasing the role of biocatalysis in achieving precise stereochemical configurations required for therapeutic efficacy (Y. Choi et al., 2010).

Antimicrobial Compound Synthesis

Research into the synthesis of new heterocyclic compounds from 2-arylhydrazononitriles has revealed promising antimicrobial activities. This work highlights the importance of synthetic organic chemistry in developing novel compounds that can serve as potential antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Dielectric Material Development

The exploration of internal linkage groups in fluorinated diamine on the optical and dielectric properties of polyimide thin films underscores the significance of chemical structure on material properties. Such research is fundamental to the development of materials with specific optical and electrical characteristics, essential for electronic and photonic technologies (Wonbong Jang et al., 2007).

Propriétés

IUPAC Name |

[3-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClF3N2O3/c25-21-10-2-1-9-20(21)23(32)33-19-8-3-5-15(12-19)11-16(14-29)22(31)30-18-7-4-6-17(13-18)24(26,27)28/h1-13H,(H,30,31)/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARGNWJRKCHMEQ-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1E)-2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl 2-chlorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

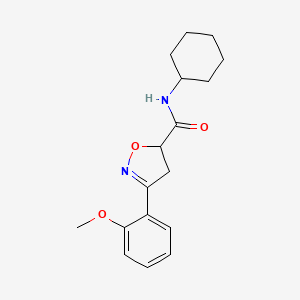

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)

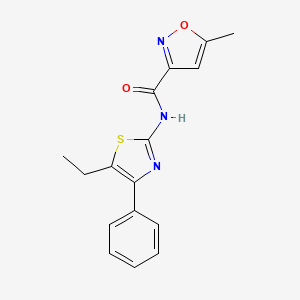

![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)

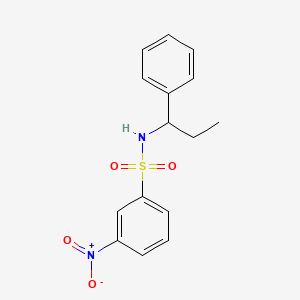

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)

![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)